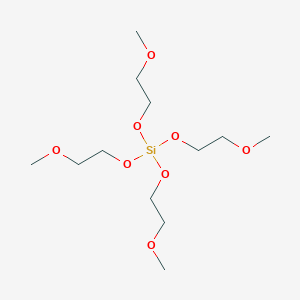
Tetrakis(2-methoxyethoxy)silane
説明
Tetrakis(2-methoxyethoxy)silane, also known as tetrakis (2-methoxyethyl) orthosilicate or tetrakis (1-methoxyethyl) orthosilicate, is a clear liquid . It reacts with water producing methoxyethanol and may cause severe eye irritation .
Synthesis Analysis
Tetrakis(2-methoxyethoxy)silane can be synthesized using a variety of methods, including the reaction between silicon tetrachloride and diethylene glycol monomethyl ether. The purification of the product is typically done through distillation or vacuum fractional distillation.Molecular Structure Analysis
The molecular formula of Tetrakis(2-methoxyethoxy)silane is C12H28O8Si . It has a molecular weight of 328.431 .Chemical Reactions Analysis
Tetrakis(2-methoxyethoxy)silane is highly reactive and can ignite spontaneously if it comes into contact with water or air. This reactivity also makes it an excellent precursor for the synthesis of silicon-based materials.Physical And Chemical Properties Analysis
Tetrakis(2-methoxyethoxy)silane is a clear, colorless liquid that has a high boiling point of 221 degrees Celsius and a low melting point of -34 degrees Celsius. It has a molecular weight of 332.5 g/mol and a density of 0.982 g/mL at 25 degrees Celsius. It is highly reactive and can ignite spontaneously if it comes into contact with water or air.科学的研究の応用
Synthesis of Carboxamides
Tetrakis(pyridin-2-yloxy)silane, a variant of Tetrakis(2-methoxyethoxy)silane, is used as a mild dehydrating reagent for forming carboxamides from corresponding carboxylic acids and amines. This method is effective for secondary or tertiary alkyl substituted amines, yielding good to high results without basic promoters (Tozawa, Yamane, & Mukaiyama, 2005).
Photopolymerization and Dynamic Mechanical Properties
The photopolymerization kinetics of tetrakis[(methacryloyloxy)ethoxy]silane (TetMESi) have been analyzed, revealing controlled kinetics influenced by temperature, diffusion on radical termination, and topological restraints. The broad glass transition regions of these polymers suggest high-temperature application suitability. NMR and FTIR studies show that TetMESi-based polymers, when exposed to water, form water-swollen polymers containing poly(hydroxyethyl methacrylate), which impacts the glass transition temperature (Uyğun et al., 2011).
Synthesis of Mesoscopically Organized Silica Monoliths
Glycol-modified silanes, including variants of Tetrakis(2-methoxyethoxy)silane, have been used to synthesize silica monoliths with a unique hierarchical network structure. These materials show a bimodal pore size distribution and high surface areas, indicating potential in advanced material applications (Brandhuber et al., 2005).
Application in Stone Conservation
Tetrakis(2-hydroxyethyl)silane (THEOS), a related compound, has been proposed as a “greener” alternative for protecting historical monuments. THEOS shows remarkable compatibility with natural polysaccharides like chitosan, making it a potential consolidant and hydrophobic formulation for conserving building stones (Meléndez-Zamudio et al., 2021).
Electrolyte Solvents for Li-ion Batteries
Silane compounds including variants of Tetrakis(2-methoxyethoxy)silane have been synthesized and utilized as non-aqueous electrolyte solvents in lithium-ion batteries. These silane molecules dissolve various lithium salts and show high lithium-ion conductivities, suggesting significant potential for battery technology (Amine et al., 2006).
X-Ray Reflectivity Studies
Tetrakis(trimethylsiloxy)silane, a closely related silane, has been confined between mica membranes to study its electron density profile under nanometer-scale confinement. The results provide insights into the behavior of such liquids under extreme spatial restrictions, relevant to nanotechnology (Perret et al., 2009).
Safety and Hazards
作用機序
Target of Action
Tetrakis(2-methoxyethoxy)silane is primarily used as a chemical intermediate . This means that it is often used in the synthesis of other compounds, serving as a critical component in various chemical reactions .
Mode of Action
The specific interactions of Tetrakis(2-methoxyethoxy)silane with its targets are complex and depend on the particular chemical reaction in which it is involved. As an intermediate, it can undergo various transformations, including hydrolysis, condensation, and polymerization .
Biochemical Pathways
The exact biochemical pathways affected by Tetrakis(2-methoxyethoxy)silane can vary widely, depending on the specific chemical reactions it is involved in. It is known to react slowly with moisture or water, indicating its role in hydrolytic reactions .
Pharmacokinetics
It has a boiling point of 179°C and a density of 1.079, suggesting that it is a relatively stable compound under normal conditions . Its hydrolytic sensitivity indicates that it may be metabolized or broken down in the presence of water .
Result of Action
The molecular and cellular effects of Tetrakis(2-methoxyethoxy)silane’s action are largely dependent on the specific chemical reactions it participates in. As an intermediate, its primary role is to facilitate the formation of other compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Tetrakis(2-methoxyethoxy)silane. For instance, its reactivity with moisture suggests that it may behave differently in dry versus humid conditions . Additionally, it should be stored in an inert atmosphere at room temperature to maintain its stability .
特性
IUPAC Name |
tetrakis(2-methoxyethyl) silicate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28O8Si/c1-13-5-9-17-21(18-10-6-14-2,19-11-7-15-3)20-12-8-16-4/h5-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSECNWXDEZOMPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCO[Si](OCCOC)(OCCOC)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28O8Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862855 | |
| Record name | Tetrakis(2-methoxyethyl) orthosilicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear liquid; [Gelest MSDS] | |
| Record name | Tetra(methoxyethoxy)silane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17909 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Tetrakis(2-methoxyethoxy)silane | |
CAS RN |
2157-45-1 | |
| Record name | Silicic acid (H4SiO4) tetrakis(2-methoxyethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2157-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silicic acid (H4SiO4), tetrakis(2-methoxyethyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002157451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrakis(2-methoxyethoxy)silane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252165 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Silicic acid (H4SiO4), tetrakis(2-methoxyethyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetrakis(2-methoxyethyl) orthosilicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrakis(2-methoxyethyl) orthosilicate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.792 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tetra 2 Methoxyethoxy Silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






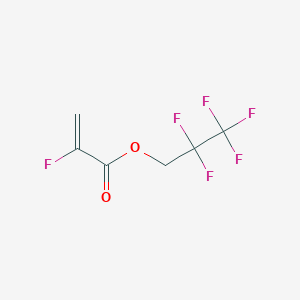

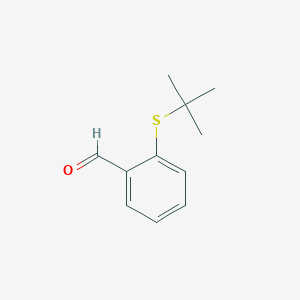
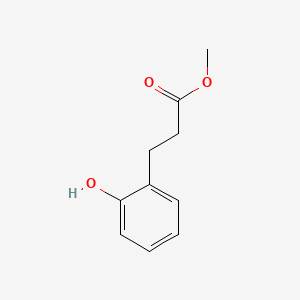

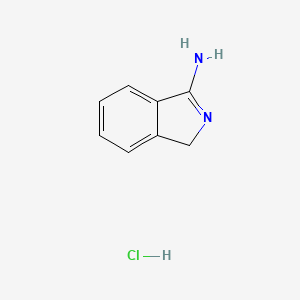
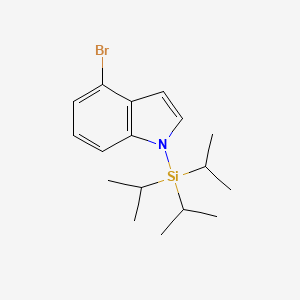



![4'-(Octyloxy)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1585772.png)